molecular formula C12H13BrN4O2S B12387332 Sulfabrom-d4

Sulfabrom-d4

Cat. No.: B12387332
M. Wt: 361.25 g/mol
InChI Key: KWXCNODTHBHSIQ-LNFUJOGGSA-N
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Description

Sulfabrom is a long-acting sulfonamide used for the treatment of coccidiosis and various bacterial infections in poultry, swine, and cattle . The deuterium labeling in Sulfabrom-d4 makes it particularly useful in scientific research, especially in studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfabrom-d4 involves the incorporation of deuterium atoms into the Sulfabrom molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical engineering techniques to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

Sulfabrom-d4, like other sulfonamides, can undergo various chemical reactions including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Sulfabrom-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Sulfabrom-d4, like other sulfonamides, exerts its effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, this compound effectively prevents the bacteria from synthesizing folic acid, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Sulfabrom-d4 include:

Uniqueness

What sets this compound apart from these similar compounds is its deuterium labeling. This labeling provides unique advantages in scientific research, such as improved stability and the ability to trace the compound in complex biological systems .

Properties

Molecular Formula

C12H13BrN4O2S

Molecular Weight

361.25 g/mol

IUPAC Name

4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide

InChI

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)/i3D,4D,5D,6D

InChI Key

KWXCNODTHBHSIQ-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=C(C(=N2)C)Br)C)[2H]

Canonical SMILES

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br

Origin of Product

United States

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